5-Methyl-2-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

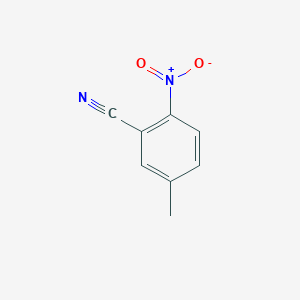

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQNWFKYQFQGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983305 | |

| Record name | 5-Methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64686-33-5 | |

| Record name | 5-Methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-2-nitrobenzonitrile CAS number and properties

An In-depth Technical Guide to 5-Methyl-2-nitrobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the strategic use of this compound. We will move beyond a simple recitation of data, offering instead a field-proven perspective on why this molecule is a valuable building block, how to approach its synthesis and handling, and the causality behind its utility in modern pharmaceutical research.

Strategic Overview: The Value Proposition of a Multifunctional Scaffold

This compound is more than just another chemical intermediate; it is a precisely arranged scaffold of functional groups, each offering a distinct handle for synthetic manipulation. The molecule's value lies in the orthogonal reactivity of its key features:

-

The Nitrile Group (C≡N): A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various nitrogen-containing heterocycles like tetrazoles, which are important pharmacophores.

-

The Nitro Group (-NO₂): A powerful electron-withdrawing group that influences the reactivity of the aromatic ring. Critically, it serves as a synthetic precursor to an aniline (amino group) via reduction. This transformation is a cornerstone of medicinal chemistry, enabling a vast array of subsequent reactions such as amide couplings, sulfonamide formation, and diazotization.

-

The Aromatic Ring: The benzene core provides a rigid framework for orienting substituents in three-dimensional space, crucial for binding to biological targets. The substitution pattern dictates the molecule's electronic and steric properties.

This strategic combination makes this compound a powerful starting point for building molecular complexity, allowing chemists to introduce diversity and tailor properties for specific therapeutic targets.

Core Physicochemical and Structural Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in the laboratory. These properties govern everything from reaction solvent choice to potential bioavailability.

Identifiers and Formula

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 64113-86-6, 64686-33-5 | [1] |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)C#N)[O-] | [1] |

| InChI Key | USQNWFKYQFQGLB-UHFFFAOYSA-N | [1] |

Note on CAS Numbers: This compound is associated with two CAS numbers in various databases and supplier catalogs. Researchers should verify the specific identifier used by their supplier.

Physicochemical Data

| Property | Value | Significance in a Research Context |

| Appearance | Off-white to yellow solid | |

| Melting Point | 92 °C | |

| Boiling Point | 338.9±30.0 °C (Predicted) | |

| Density | 1.26±0.1 g/cm³ (Predicted) | |

| XLogP3 | 1.8 | [1] |

| Polar Surface Area | 69.6 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Expert Insights: The XLogP3 value of 1.8 suggests a moderate level of lipophilicity. In drug discovery, this is often a favorable starting point, as it balances aqueous solubility with the ability to cross cell membranes. The Polar Surface Area (PSA) is below the 90 Ų threshold often associated with good oral bioavailability, indicating this molecule and its simple derivatives have a high probability of being cell-permeable. The absence of hydrogen bond donors makes it a non-acidic, non-basic molecule, simplifying extraction and chromatography.

Synthesis Strategy: A Proposed Approach

While direct, peer-reviewed synthesis protocols for this compound are not abundant in the primary literature, a logical and robust synthetic route can be designed based on well-established organic chemistry principles, particularly the Sandmeyer reaction.

The proposed pathway begins with the readily available commercial starting material, 2-amino-5-methylbenzonitrile. The core of this strategy is the conversion of the primary amino group into a diazonium salt, which is then displaced by a nitro group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Causality Behind Choices:

-

Diazotization: The use of aqueous tetrafluoroboric acid (HBF₄) is chosen because it often yields more stable diazonium tetrafluoroborate salts, which can sometimes be isolated if necessary, offering better control than mineral acids like HCl. The reaction is run at 0-5 °C because diazonium salts are notoriously unstable and can decompose violently at higher temperatures.

-

Sandmeyer Reaction: The use of a copper(I) catalyst (like Cu₂O) is classic for Sandmeyer reactions, as it facilitates the single-electron transfer mechanism required for the displacement of the dinitrogen gas and substitution by the nitrite anion.

Step-by-Step Methodology:

-

Diazotization:

-

To a cooled (0-5 °C) and stirred solution of 2-amino-5-methylbenzonitrile (1.0 eq) in 48% aqueous HBF₄ (3.0 eq), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of a precipitate (the diazonium salt) may be observed.

-

-

Nitro-dediazoniation:

-

In a separate flask, prepare a suspension of sodium nitrite (3.0 eq) and a catalytic amount of copper(I) oxide (Cu₂O, 0.1 eq) in water.

-

Add the cold diazonium salt suspension portion-wise to the nitrite/copper suspension. Vigorous evolution of N₂ gas will occur.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Applications in Drug Discovery: A Gateway to Bioactive Scaffolds

The true utility of this compound is realized in its transformations. The reduction of the nitro group is the most common and powerful first step, yielding 2-amino-5-methylbenzonitrile, a key aniline intermediate.

Caption: Synthetic utility workflow from the core compound.

This aniline intermediate is a launchpad for creating a diverse range of heterocyclic systems that are "privileged scaffolds" in medicinal chemistry—structures that are known to bind to multiple biological targets.

-

Kinase Inhibitors: The amino group can be acylated to form amides.[2] This amide bond is critical in many kinase inhibitors, often forming a key hydrogen bond interaction with the "hinge region" of the enzyme's ATP binding site.

-

Antiviral and Anticancer Agents: The benzonitrile moiety itself is found in numerous antiviral and anticancer compounds. It can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.

Analytical Characterization: A Spectroscopic Fingerprint

Confirming the identity and purity of the synthesized material is paramount. Here are the expected spectroscopic characteristics:

-

¹H NMR: The proton NMR spectrum should show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet corresponding to the methyl group (–CH₃) would likely appear around 2.4-2.5 ppm.

-

¹³C NMR: The carbon NMR will be more complex, showing eight distinct signals: six for the aromatic carbons (four CH and two quaternary), one for the methyl carbon, and one for the nitrile carbon (typically around 115-120 ppm).

-

FTIR Spectroscopy: The infrared spectrum will provide clear evidence of the key functional groups. Expect a sharp, strong absorption around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch and two strong absorptions around 1520-1550 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric) for the nitro (NO₂) group.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be observed at m/z = 162. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₆N₂O₂.

Safe Handling and Storage Protocols

While a specific, comprehensive safety data sheet (SDS) for this compound is not consistently available, safe handling procedures can be established based on data for closely related compounds like 2-nitrobenzonitrile and other substituted nitroaromatics.[3][4]

Trustworthiness through Self-Validation: This protocol is a system. Adhering to every step ensures a safe operating procedure. Deviating from it invalidates the safety assurance.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves before use.

-

Body Protection: A lab coat is required. Ensure it is fully buttoned.

-

-

Engineering Controls:

-

All handling of the solid and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

-

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Nitrobenzonitrile. Thermo Fisher Scientific. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-nitrobenzonitrile

Introduction

5-Methyl-2-nitrobenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in synthetic organic chemistry. Its molecular architecture, featuring a benzonitrile core functionalized with a nitro group and a methyl group, offers a unique combination of reactivity and electronic properties. The electron-withdrawing nature of the nitrile and nitro groups, contrasted with the electron-donating methyl group, makes this compound a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Understanding its core physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively utilize it in complex synthetic pathways, ensure process safety, and develop robust analytical methods for its characterization.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed protocols for its analysis, and insights into its chemical behavior, grounded in established scientific principles.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. The arrangement of the functional groups on the benzene ring dictates the molecule's properties and reactivity.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, purification, and use in reactions. The data presented below has been aggregated from various chemical databases and scientific literature. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the former provides a more accurate representation.

| Property | Value | Source(s) | Notes |

| IUPAC Name | This compound | PubChem[1] | |

| CAS Number | 64113-86-6 | ChemicalBook[2] | |

| Molecular Formula | C₈H₆N₂O₂ | PubChem[1] | |

| Molecular Weight | 162.15 g/mol | PubChem[1], CookeChem[3] | |

| Appearance | Off-white to yellow solid | CookeChem[3] | |

| Melting Point | 103-107 °C | Sublimation Driven Ionization for use in Mass Spectrometry[4] | Experimental value. |

| Boiling Point | 338.9 ± 30.0 °C | CookeChem[3] | Predicted value. Experimental determination is uncommon due to potential for decomposition at high temperatures. |

| Density | 1.26 ± 0.1 g/cm³ | CookeChem[3] | Predicted value. |

| Solubility | Soluble in Ethanol/HCl mixtures. | US Patent 7,928,111 B2[5] | Inferred from reaction conditions. Likely soluble in polar aprotic solvents such as DMF, NMP, and DMSO based on the properties of analogous compounds[1]. |

| Storage | Sealed in a dry environment at room temperature. | CookeChem[3] |

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

-

Aromatic Protons (3H): The protons on the benzene ring will appear as multiplets or doublets of doublets. Their chemical shifts will be downfield (likely in the 7.5-8.5 ppm range) due to the deshielding effects of the nitro and nitrile groups. The precise splitting pattern will depend on the ortho-, meta-, and para-coupling constants between the protons.

-

Methyl Protons (3H): The protons of the methyl group (CH₃) are expected to appear as a singlet in the upfield region (approximately 2.4-2.6 ppm).

-

-

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitrile group (C-CN) and the carbon bearing the nitro group (C-NO₂) will be significantly deshielded (shifted downfield).

-

Nitrile Carbon (1C): The carbon of the cyano group (C≡N) typically appears in the 115-125 ppm range[6].

-

Methyl Carbon (1C): The carbon of the methyl group will appear at a characteristic upfield position (~20 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of the nitrile and nitro groups.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹ . A patent describing a related compound notes a nitrile peak at 2250 cm⁻¹, which serves as a good reference point[7].

-

Nitro (NO₂) Stretch: Two distinct, strong absorption bands are characteristic of the nitro group:

-

Asymmetric Stretch: Expected around 1510-1560 cm⁻¹ .

-

Symmetric Stretch: Expected around 1345-1385 cm⁻¹ .

-

-

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

-

Aromatic C=C Bending: Vibrations around 1600 cm⁻¹ are also expected[1].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 162. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or the cyano group (CN). This technique is crucial for confirming the molecular weight during reaction monitoring or final product analysis[8]. The compound itself has also been investigated for use as a matrix in Matrix-Assisted Ionization in Vacuum (vMAI) mass spectrometry[9].

Analytical Methodologies

Robust analytical methods are essential for quantifying purity, monitoring reactions, and performing stability studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase method is the most effective approach.

-

Causality Behind Method Choices: The C18 column is chosen for its hydrophobic stationary phase, which retains the aromatic compound. The mobile phase, a mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile), is used to elute the compound. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. A small amount of acid (like formic or phosphoric acid) is added to the mobile phase to protonate any residual silanols on the stationary phase, which prevents peak tailing and ensures a sharp, symmetrical peak shape[6].

Step-by-Step Protocol: Reversed-Phase HPLC

-

Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), pump, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% formic acid). A typical starting condition is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: A UV detector set to approximately 254 nm, a common wavelength for aromatic nitro compounds, should provide good sensitivity.

-

Sample Preparation:

-

Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the linear regression of the calibration curve.

Caption: A typical workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is ideal for the analysis of thermally stable and volatile compounds. The sample is vaporized and separated in a capillary column before being detected by a mass spectrometer, which provides both quantitative data and structural information.

-

Causality Behind Method Choices: A low-polarity column (like an HP-5ms) is chosen because it separates compounds primarily based on their boiling points, which is effective for aromatic isomers. Electron Ionization (EI) is a standard, robust ionization technique that creates reproducible fragmentation patterns, allowing for library matching and confirmation of the compound's identity.

Step-by-Step Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Sample Preparation: Prepare standards and samples in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Analysis: The retention time is used for identification, and the peak area of a characteristic ion is used for quantification against a calibration curve. The resulting mass spectrum can be compared to a library (e.g., NIST) for identity confirmation.

Chemical Reactivity and Stability

The chemical stability of this compound is governed by its functional groups. While generally stable under standard laboratory conditions, the nitro group is susceptible to reduction.

-

Reduction of the Nitro Group: A key reaction of this molecule is the reduction of the nitro group to an amine, forming 2-amino-5-methylbenzonitrile. This transformation is a critical step in many synthetic pathways. A common and effective method involves using tin(II) chloride (SnCl₂) in a mixture of concentrated hydrochloric acid and ethanol. The reaction proceeds readily at room temperature[5][10]. This reactivity highlights the compound's utility as a precursor to ortho-amino-substituted benzonitriles.

The compound should be stored away from strong oxidizing and reducing agents. Thermal stability has not been extensively reported, but like many nitroaromatic compounds, it may decompose at elevated temperatures. Therefore, high-temperature distillations should be avoided.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: While specific GHS classifications for this exact compound are not universally aggregated, related nitrobenzonitrile compounds are often classified as harmful if swallowed, harmful in contact with skin, and causing skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed or inhaled: Seek immediate medical attention.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a key synthetic intermediate with a well-defined set of physicochemical properties. Its melting point, spectroscopic characteristics, and reactivity are dictated by the interplay of its methyl, nitro, and nitrile functional groups. The analytical methods outlined in this guide, particularly reversed-phase HPLC and GC-MS, provide robust frameworks for ensuring its quality and purity in research and development settings. A thorough understanding of this compound's properties, as detailed herein, is essential for its safe and effective application in the synthesis of next-generation molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

- Tachdjian, C., et al. (2011). Compounds including substituted thienopyrimidinone derivatives as ligands for modulating chemosensory receptors. U.S.

- McEwen, C. N., et al. (2020). Sublimation Driven Ionization for use in Mass Spectrometry: Mechanistic Implications. Journal of The American Society for Mass Spectrometry.

- Lee, W. M. (2009). Amidoxime compounds as chelating agents in semiconductor processes. U.S.

- Trimpin, S., & McEwen, C. N. (2015). System and methods for ionizing compounds using matrix-assistance for mass spectrometry and ion mobility spectrometry. U.S.

- Lee, W. M. (2009). Methods of post chemical mechanical polishing and wafer cleaning using amidoxime compositions. U.S.

- Tachdjian, C., et al. (2011). Compounds and Compositions for Modulating Chemosensory Receptors and Ligands. U.S.

- Temple, C., et al. (n.d.). Synthesis of lin-Benzoallopurinol.

- Tachdjian, C., et al. (2013). Methods of enhancing sweet taste of compositions using substituted thieno{2,3-D}pyrimidines. U.S.

- Tachdjian, C., et al. (2011). Methods of enhancing sweet taste of compositions using substituted thieno{2,3-D}pyrimidines. U.S.

-

PubChem. (n.d.). PubChem Compound Summary for CID 560743, this compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

S D Fine-Chem Limited. (n.d.). 4-AMINO-3-NITRO BENZONITRILE GHS Safety Data Sheet. Retrieved January 2, 2026, from [Link]

Sources

- 1. 4-Amino-5-methylisophthalonitrile | 98589-70-9 | Benchchem [benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. US7928111B2 - Compounds including substituted thienopyrimidinone derivatives as ligands for modulating chemosensory receptors - Google Patents [patents.google.com]

- 4. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Benchchem [benchchem.com]

- 5. US20090107520A1 - Amidoxime compounds as chelating agents in semiconductor processes - Google Patents [patents.google.com]

- 6. 619-72-7 | 4-Nitrobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. US9105458B2 - System and methods for ionizing compounds using matrix-assistance for mass spectrometry and ion mobility spectrometry - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US8541421B2 - Methods of enhancing sweet taste of compositions using substituted thieno{2,3-D}pyrimidines - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Senior Application Scientist's Guide to the Synthesis of 5-Methyl-2-nitrobenzonitrile from 5-methyl-2-nitrobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, pivotal in the creation of intermediates for pharmaceuticals and advanced materials. This guide provides an in-depth technical exploration of the synthesis of 5-Methyl-2-nitrobenzonitrile from its precursor, 5-methyl-2-nitrobenzamide. We will dissect the underlying chemical principles of amide dehydration, offer a comparative analysis of common dehydrating agents, and present a detailed, field-proven experimental protocol. The causality behind procedural choices is emphasized, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot the methodology with a deep understanding of the reaction dynamics. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Nitrile Moiety

The nitrile functional group is a versatile and valuable synthon in modern medicinal chemistry and materials science. Its unique electronic properties and ability to undergo a wide array of chemical transformations—including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions—make it a cornerstone for molecular design. This compound, in particular, serves as a key building block for more complex heterocyclic structures and pharmacologically active agents.

The most direct and common route to this nitrile is through the dehydration of the primary amide, 5-methyl-2-nitrobenzamide. This process involves the removal of a molecule of water from the amide group, a transformation that requires a potent dehydrating agent to overcome the stability of the amide bond.[1][2] This guide focuses on the practical execution and theoretical underpinnings of this critical reaction.

Theoretical Framework: The Chemistry of Amide Dehydration

The conversion of a primary amide (R-CONH₂) to a nitrile (R-C≡N) is conceptually a simple dehydration.[3] However, the C-N amide bond is stabilized by resonance, making the direct elimination of water challenging. The reaction is therefore facilitated by a dehydrating agent that activates the carbonyl oxygen, converting it into a good leaving group.[4][5]

Several classes of reagents can accomplish this transformation, each with a distinct mechanism, advantages, and limitations. The most prevalent reagents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₄O₁₀), trifluoroacetic anhydride (TFAA), and specialized reagents like the Burgess reagent.[4][6][7][8]

Mechanism with Thionyl Chloride (SOCl₂)

Thionyl chloride is a powerful and cost-effective dehydrating agent that produces gaseous byproducts (SO₂ and HCl), simplifying product purification.[9] The mechanism proceeds as follows:

-

Activation: The carbonyl oxygen of the amide acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[2][10]

-

Intermediate Formation: A protonated imidoyl chloride intermediate is formed.

-

Elimination: A base (often a tertiary amine like pyridine or triethylamine added to the reaction, or another amide molecule) removes a proton from the nitrogen. This is followed by the elimination of the leaving group and a second deprotonation to yield the final nitrile product, along with sulfur dioxide and chloride ions.[2]

Mechanism with Phosphorus Pentoxide (P₄O₁₀)

Phosphorus pentoxide is a highly effective, albeit aggressive, dehydrating agent.[7] Its strong desiccating power is driven by the highly exothermic hydrolysis to phosphoric acid.[7]

-

Adduct Formation: The amide's carbonyl oxygen attacks one of the phosphorus atoms of P₄O₁₀ (empirically P₂O₅, but structurally P₄O₁₀).[7]

-

Proton Transfer & Elimination: Subsequent proton transfers and elimination steps, facilitated by the phosphate intermediate now acting as an excellent leaving group, lead to the formation of the nitrile.[5][11] The process is typically performed under heating.[12]

Mechanism with Trifluoroacetic Anhydride (TFAA)

TFAA, often used in combination with a non-nucleophilic base like pyridine or triethylamine, offers a milder alternative for amide dehydration.[8][13][14]

-

O-Acylation: The amide oxygen attacks one of the carbonyl carbons of TFAA, forming a highly activated O-acyl intermediate.

-

Elimination: The base facilitates a two-step elimination process, removing the protons from the nitrogen and leading to the formation of the nitrile, trifluoroacetic acid, and a trifluoroacetate salt.

The Burgess Reagent

For substrates with sensitive functional groups that cannot tolerate the harsh acidic or basic conditions of other methods, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) provides a mild and selective option.[15][16][17] The reaction proceeds under neutral conditions via an intramolecular syn-elimination mechanism.[16]

Comparative Analysis of Dehydrating Agents

The choice of dehydrating agent is critical and depends on the substrate's sensitivity, reaction scale, cost considerations, and safety infrastructure.

| Reagent | Key Advantages | Key Disadvantages | Typical Conditions |

| Thionyl Chloride (SOCl₂) | Highly effective, inexpensive, gaseous byproducts simplify workup.[9] | Highly corrosive and toxic, reacts violently with water, generates HCl.[18][19] Requires careful handling. | Often used with a base (e.g., pyridine) in an inert solvent (e.g., DCM, Toluene) at 0 °C to reflux. |

| Phosphorus Pentoxide (P₄O₁₀) | Very powerful dehydrating agent.[7] | Solid, can be difficult to handle, often requires high temperatures, workup can be challenging.[7] | Typically heated as a solid mixture with the amide, with the nitrile distilled off.[7] |

| Trifluoroacetic Anhydride (TFAA) | Milder conditions, good for many sensitive substrates.[8] | More expensive, can cause trifluoroacetylation of other nucleophilic groups. | Used with a base (e.g., pyridine, Et₃N) in an inert solvent (e.g., DCM, THF) at low temperatures (-15 °C to RT).[13] |

| Burgess Reagent | Very mild, neutral conditions, high selectivity, compatible with acid/base sensitive groups.[15][16] | Expensive, not suitable for large-scale industrial synthesis. | Typically used in an inert, non-polar solvent like benzene or THF at room temperature to reflux.[15] |

Expert Insight: For the synthesis of this compound, a relatively robust molecule, thionyl chloride is often the reagent of choice in a process development setting due to its low cost and efficiency. However, for bench-scale research where material cost is less of a concern and milder conditions are preferred to ensure a clean reaction profile, TFAA with pyridine is an excellent and reliable alternative.

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol provides a robust and validated method for the dehydration of 5-methyl-2-nitrobenzamide. It is imperative that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

-

5-methyl-2-nitrobenzamide (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Pyridine (2.0 - 2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate (for recrystallization)

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂ into a basic solution), dissolve 5-methyl-2-nitrobenzamide (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of amide).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add pyridine (2.0 eq) to the stirred solution via the dropping funnel, ensuring the temperature remains below 5 °C.

-

Reagent Addition: Add thionyl chloride (1.5 eq) dropwise via the dropping funnel to the reaction mixture over 30-45 minutes. A slight exotherm may be observed; maintain the temperature at 0-5 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v) until the starting amide spot is no longer visible.

-

Work-up (Quenching): Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice. Caution: This is an exothermic process, and any unreacted thionyl chloride will react violently with water.

-

Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with:

-

1 M HCl (2 x volume of organic layer) to remove pyridine.

-

Water (1 x volume).

-

Saturated NaHCO₃ solution (2 x volume) to neutralize any remaining acid.

-

Brine (1 x volume).

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Melting Point: Compare with the literature value (104-108 °C).[20]

-

Infrared (IR) Spectroscopy: Look for the characteristic sharp C≡N stretch around 2230 cm⁻¹ and the disappearance of the amide C=O stretch (~1660 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the aromatic substitution pattern and the presence of the nitrile carbon.

Visualizing the Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: General schematic of the amide-to-nitrile dehydration reaction.

Caption: Step-by-step workflow for the synthesis of this compound.

Safety and Handling Precautions

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this procedure present significant hazards.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly toxic, corrosive, and a lachrymator.[19][21] Causes severe skin burns and eye damage.[19][22] Reacts violently with water, releasing toxic gases (HCl and SO₂).[18][21]

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, solvent-resistant gloves (e.g., butyl rubber).[19][23] Ensure an emergency shower and eyewash station are immediately accessible.[18]

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials like strong bases and acids.[18] Keep containers tightly sealed.[19]

-

Spills: Neutralize small spills with a dry material like sodium bicarbonate or sand. Do not use water.[21]

-

-

Pyridine:

-

Hazards: Flammable liquid with a harmful vapor. It is a skin and eye irritant and can have effects on the central nervous system.

-

Handling: Handle in a fume hood, away from ignition sources. Wear standard PPE.

-

-

Dichloromethane (DCM):

-

Hazards: Volatile solvent and a suspected carcinogen.

-

Handling: Use only in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

References

-

Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]

-

OrgoSolver. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 17). Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide. Retrieved from [Link]

-

TutorChase. (n.d.). How do you convert an amide to a nitrile?. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

- Khapli, S., Dey, S., & Mal, D. (2001). Burgess Reagent in Organic Synthesis. Journal of the Indian Institute of Science, 81, 461-476.

- Armstrong, A., Pullin, R. D. C., & Scutt, J. N. (2001). Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. Journal of the Chemical Society, Perkin Transactions 1, (21), 2754-2755.

- Ashok Kumar, et al. (2013). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Organic Chemistry: An Indian Journal, 9(4).

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Bloom Tech. (2024, January 15). What are the synthesis methods for Burgess reagent. Retrieved from [Link]

-

JoVE. (2023, April 30). Preparation of Nitriles. Retrieved from [Link]

-

Hakuna Matata Chemistry. (2012, June 14). Dehydration of Amides. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Retrieved from [Link]

-

YouTube. (2017, December 27). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Burgess reagent. Retrieved from [Link]

- Google Patents. (n.d.). US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides.

-

Taylor & Francis Online. (n.d.). A Rapid and Efficient Method for Dehydration of Primary Amides to Nitriles. Preparation of Acrylonitrile Derivatives. Synthetic Communications, 10(6). Retrieved from [Link]

-

YouTube. (2023, March 12). Dehydration Reaction of Amide | Acetamide | Action of Heat | P2O5 | Methyl Cyanide | Class 12. Retrieved from [Link]

-

YouTube. (2019, July 29). 08.07 Hydrolysis and Dehydration of Amides. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A Convenient New Procedure for Converting Primary Amides into Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). EP0729940A2 - Process for synthesizing fluorinated nitrile compounds.

-

Scientific Update. (2023, February 8). A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amide to Nitrile - Common Conditions. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amide to Nitrile - TFAA. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

-

ChemSrc. (2025, May 20). 2-methyl-5-nitrobenzonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-dimethylamino-2-nitrobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-2-nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Video: Preparation of Nitriles [jove.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Hakuna Matata: Dehydration of Amides [newhakunamatata.blogspot.com]

- 8. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 9. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. bloomtechz.com [bloomtechz.com]

- 13. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]

- 14. Amide to Nitrile - TFAA [commonorganicchemistry.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. atlanchimpharma.com [atlanchimpharma.com]

- 17. Burgess reagent - Wikipedia [en.wikipedia.org]

- 18. nj.gov [nj.gov]

- 19. westliberty.edu [westliberty.edu]

- 20. chemsynthesis.com [chemsynthesis.com]

- 21. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. carlroth.com:443 [carlroth.com:443]

- 23. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-nitrobenzonitrile

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2-nitrobenzonitrile, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the principles of spectral interpretation, providing a robust framework for the structural elucidation and quality control of this compound, even in the absence of a complete public spectral database.

Introduction: The Structural Imperative

This compound (C₈H₆N₂O₂) is a substituted aromatic compound with a molecular weight of 162.15 g/mol .[1] Its structure, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, makes it a valuable precursor in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors. Accurate structural confirmation is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques. This guide will delve into the core spectroscopic methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[2]

-

¹H NMR Acquisition : Spectra should be recorded on a 400 MHz or higher field spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure full signal recovery.[3]

-

¹³C NMR Acquisition : These spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of at least 2 seconds are necessary to obtain a good signal-to-noise ratio.[4]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and one singlet in the aliphatic region, corresponding to the three aromatic protons and the three methyl protons, respectively.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |

| ~ 8.10 | d | ~ 8.5 | H-3 |

| ~ 7.65 | dd | ~ 8.5, ~ 2.0 | H-4 |

| ~ 7.50 | d | ~ 2.0 | H-6 |

| ~ 2.50 | s | - | -CH₃ |

-

Rationale : The proton at the H-3 position is deshielded by the adjacent electron-withdrawing nitro group, resulting in a downfield chemical shift. It appears as a doublet due to coupling with H-4. The H-4 proton is split by both H-3 and H-6, giving rise to a doublet of doublets. The H-6 proton, being ortho to the methyl group, will appear as a doublet due to coupling with H-4. The methyl protons, being isolated, will appear as a singlet.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~ 148 | C-2 (C-NO₂) |

| ~ 142 | C-5 (C-CH₃) |

| ~ 135 | C-4 |

| ~ 133 | C-6 |

| ~ 128 | C-3 |

| ~ 125 | C-1 (C-CN) |

| ~ 117 | -CN |

| ~ 21 | -CH₃ |

-

Rationale : The carbons attached to the electron-withdrawing nitro and nitrile groups (C-2 and C-1, respectively) will be significantly deshielded. The quaternary carbons (C-1, C-2, and C-5) will generally have lower intensities than the protonated carbons. The methyl carbon will have the most upfield chemical shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (KBr Pellet) : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr).[4] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded first for subtraction.[3]

Characteristic IR Absorption Bands (Predicted)

The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitrile and nitro groups.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~ 2230 | Strong, Sharp | C≡N stretch |

| ~ 1525 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 | Strong | Symmetric NO₂ stretch |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium-Weak | Aliphatic C-H stretch |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C stretch |

-

Rationale : The nitrile group (C≡N) gives a very characteristic sharp peak in a relatively clean region of the spectrum, making it easy to identify. Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ range. The nitro group (NO₂) exhibits two strong stretching vibrations. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization : Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 162, corresponding to its molecular weight.

| m/z (Predicted) | Ion (Predicted) | Notes |

| 162 | [C₈H₆N₂O₂]⁺ | Molecular ion (M⁺) |

| 145 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 132 | [M - NO]⁺ | Loss of nitric oxide |

| 116 | [M - NO₂]⁺ | Loss of a nitro group |

| 90 | [C₇H₄N]⁺ | Loss of NO₂ and C₂H₂ |

-

Rationale : The molecular ion is expected to be reasonably intense due to the stability of the aromatic ring. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[5] Further fragmentation of the resulting ions can lead to the other observed peaks. For instance, the loss of the nitro group would lead to a prominent peak at m/z 116.

Conclusion

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Mei, W., Yao, S., Yu, M., & Yao, R. (2018). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). MSU Chemistry. Retrieved from [Link]

-

Synthesis of lin-Benzoallopurinol. (n.d.). DATAPDF. Retrieved from [Link]

-

An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. (2016, June 25). IJPPR. Retrieved from [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online. Retrieved from [Link]

-

2-Methyl-5-nitro-benzonitrile. (2008). PubMed. Retrieved from [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved from [Link]

-

2-Methyl-5-nitrobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-2-nitrobenzonitrile

Executive Summary

5-Methyl-2-nitrobenzonitrile is a substituted aromatic compound featuring both a nitrile and a nitro functional group. These moieties define its chemical reactivity, solubility characteristics, and stability profile. As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, a thorough understanding of its physicochemical properties is paramount for researchers, process chemists, and formulation scientists. This guide provides a comprehensive analysis of the solubility and stability of this compound. Due to the limited availability of specific experimental data in public literature, this document emphasizes the underlying chemical principles and provides robust, field-proven experimental protocols for determining these critical parameters. We will explore expected solubility based on structural analysis, detail potential degradation pathways including hydrolysis, thermal decomposition, and photolysis, and present authoritative, step-by-step methodologies for their evaluation in a research and development setting.

Physicochemical Properties

The foundational properties of this compound dictate its behavior in various physical and chemical environments. The presence of a polar nitrile group and a highly polar nitro group, contrasted with a nonpolar benzene ring and methyl group, results in a molecule with moderate overall polarity. It is important to note that this compound is also referred to by its synonym, 2-Methyl-5-nitrobenzonitrile, and is associated with multiple CAS numbers.[1]

| Property | Value | Source(s) |

| CAS Number | 64113-86-6 (primary), 939-83-3 (synonym) | [1] |

| Molecular Formula | C₈H₆N₂O₂ | [2] |

| Molecular Weight | 162.15 g/mol | [2] |

| Appearance | Off-white to yellow solid | [2][3] |

| Melting Point | 92 °C | [2] |

| Boiling Point (Predicted) | 338.9 ± 30.0 °C | [2] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2] |

| XLogP3 | 1.8 - 2.3 | [1] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active intermediate is a critical factor for reaction kinetics, purification, and formulation. Based on its structure, this compound is predicted to be relatively insoluble in water but should exhibit appreciable solubility in common organic solvents.[3] The XLogP3 value, an indicator of lipophilicity, further suggests poor aqueous solubility.

Theoretical Solubility Assessment

-

Aqueous Solubility: The molecule's predominantly nonpolar aromatic ring and methyl group, coupled with its crystalline solid-state, suggest that significant energy is required to overcome lattice forces and solvate in water. Therefore, solubility in aqueous media is expected to be low.

-

Organic Solvent Solubility: The compound is expected to be soluble in polar aprotic solvents like acetone and acetonitrile, and polar protic solvents such as ethanol, owing to favorable dipole-dipole interactions.[3][4] Solubility in nonpolar solvents like hexane is likely to be limited.

Experimental Protocol for Solubility Determination

To move beyond prediction, a systematic experimental determination of solubility is required. The following protocol outlines a standard laboratory procedure for quantitative solubility assessment.[5][6]

Objective: To quantitatively determine the solubility of this compound in a range of relevant solvents at ambient temperature.

Materials:

-

This compound

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Scintillation vials or test tubes with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled bath

-

HPLC or UV-Vis spectrophotometer with a validated analytical method

-

Solvents: Purified Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. An excess is confirmed by the presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath set to 25 °C.

-

Equilibrate the samples for at least 24 hours to ensure saturation is reached. A longer period (48-72 hours) is recommended to confirm equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particulates.

-

-

Analysis:

-

Immediately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method (HPLC or UV-Vis).

-

Quantify the concentration of the diluted sample against a pre-prepared calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in mg/mL or mol/L.

-

Visualization: Solubility Determination Workflow

Caption: Workflow for quantitative solubility determination.

Stability Profile: Degradation Pathways and Assessment

The stability of this compound is governed by the reactivity of its nitrile and nitroaromatic functionalities. Potential degradation pathways include hydrolysis, thermal stress, and photolysis. A comprehensive stability study, guided by the International Council for Harmonisation (ICH) guidelines, is essential to understand its shelf-life and handling requirements.[7][8][9]

Hydrolytic Stability

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[10][11] This is the most probable degradation pathway in the presence of water.

-

Mechanism: The reaction proceeds via nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the electrophilic carbon of the nitrile group.[12][13][14] The initial product is a benzamide intermediate (5-methyl-2-nitrobenzamide), which can then undergo further hydrolysis under harsher conditions to yield the corresponding carboxylic acid (5-methyl-2-nitrobenzoic acid) and ammonia/ammonium.[10][15]

-

Causality: The rate of hydrolysis is highly dependent on pH and temperature. Alkaline conditions generally favor the reaction more than acidic conditions.[15] The presence of strong acids or bases will catalyze the degradation.

Visualization: Predicted Hydrolytic Degradation Pathway

Caption: Predicted pathway for acid/base-catalyzed hydrolysis.

Thermal Stability

Aromatic nitro compounds and nitriles are generally thermally stable. However, high temperatures can promote decomposition. It is crucial to determine the temperature at which significant degradation begins.

-

Expected Behavior: Degradation is likely to occur at temperatures significantly above the melting point. The decomposition of nitroaromatic compounds can be complex and may involve the release of nitrogen oxides.[16]

-

Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques to assess thermal stability by identifying decomposition temperatures and phase transitions. Isothermal stress testing at elevated temperatures (e.g., 60°C, 80°C) over time, as per ICH guidelines, provides data on degradation kinetics.[17]

Photostability

Aromatic nitro compounds can be susceptible to photodegradation. The benzene ring absorbs UV light, and this energy can initiate chemical reactions.

-

Mechanism: The photochemical transformation of nitroaromatic compounds can involve an intramolecular nitro-to-nitrite rearrangement.[18] This can lead to the formation of various products, including nitrosocompounds and nitrophenols.[19] The overall quantum yields for disappearance are often low, implying that deactivation back to the ground state is a major competing process.[19]

-

Assessment: Photostability testing should be conducted according to ICH Q1B guidelines.[20][21] This involves exposing the solid material and solutions to a controlled light source that provides both visible and UV radiation for a specified duration.[22]

Protocol for a Comprehensive Stability Study

This protocol provides a framework for evaluating the stability of this compound according to ICH principles.[8][9][20]

Objective: To assess the hydrolytic, thermal, and photostability of this compound and identify potential degradation products.

Materials:

-

This compound (single batch)

-

Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Photostability chamber with calibrated light sources (ICH Q1B compliant)

-

pH meter and buffers

-

HPLC with a validated stability-indicating method (capable of separating the parent compound from all potential degradants)

-

Appropriate vials (clear and amber glass)

Procedure:

-

Forced Degradation (Stress Testing):

-

Acid Hydrolysis: Dissolve/suspend the compound in 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve/suspend the compound in 0.1 M NaOH. Keep at room temperature for 8 hours.

-

Oxidative: Treat the compound in solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 105°C for 24 hours.

-

Photolytic: Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to light exposure of not less than 1.2 million lux hours and 200 watt hours/square meter, alongside dark controls.[20][21]

-

Rationale: The goal of this step is to intentionally degrade the sample to ensure the analytical method can detect and separate the resulting impurities, thus proving it is "stability-indicating."

-

-

ICH Stability Study (Long-Term and Accelerated):

-

Place accurately weighed samples of the solid compound in suitable, inert containers.

-

Store samples under the following conditions:

-

Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term).

-

Analyze samples for appearance, assay (potency), and purity (degradation products) using the validated stability-indicating method.

-

Visualization: Overall Stability Testing Workflow

Caption: Workflow for a comprehensive stability assessment.

Conclusion

While specific, published quantitative data on the solubility and stability of this compound is sparse, a robust profile can be constructed based on fundamental chemical principles and established analytical protocols. The compound is predicted to have low aqueous solubility but should be soluble in common organic solvents. Its primary stability liability is likely hydrolytic degradation of the nitrile group, a reaction catalyzed by acid or base. Thermal and photolytic degradation are also potential pathways that must be investigated. For any scientist or researcher working with this intermediate, the protocols outlined in this guide provide a self-validating framework for determining its precise solubility and stability characteristics, ensuring reliable and reproducible results in a drug development or chemical synthesis workflow.

References

-

Scribd. EXP13 Hydrolysis of Benzonitrile. Available from: [Link]

-

Masunaga, S., Wolfe, N. L., & Hayase, K. (n.d.). Hydrolysis of para-substituted benzonitriles in water. Oxford Academic. Available from: [Link]

-

Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available from: [Link]

-

Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Available from: [Link]

-

Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Solubility of Organic Compounds. (2023). Available from: [Link]

-

Fan, Z., et al. (1996). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology, ACS Publications. Available from: [Link]

-

International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]

-

Molbase. 2-methyl-5-nitrobenzonitrile. Available from: [Link]

-

National Center for Biotechnology Information. 2-Methyl-5-nitrobenzonitrile. PubChem. Available from: [Link]

-

European Medicines Agency. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. EMA. Available from: [Link]

-

European Medicines Agency. (2022). Stability testing of existing active substances and related finished products. EMA. Available from: [Link]

-

Al-Awadi, N. A., et al. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. Available from: [Link]

-

Wikipedia. Nitrile. Available from: [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Available from: [Link]

-

Reactions of Aromatic Nitrocompounds. 1. Photochemistry. (n.d.). DTIC. Available from: [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

-

Prof Talks. (2021). Stability Study ICH Guidelines Q1A, Q1B & Q1C. YouTube. Available from: [Link]

-

Liang, F., & Wang, D. (2008). 2-Methyl-5-nitrobenzonitrile. PMC - NIH. Available from: [Link]

-

Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Available from: [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available from: [Link]

-

Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available from: [Link]

-

Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available from: [Link]

-

International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]

-

Liang, F., & Wang, D. (2008). 2-Methyl-5-nitro-benzonitrile. PubMed. Available from: [Link]

-

ResearchGate. Solubility comparison in acetonitrile. Available from: [Link]

-

National Center for Biotechnology Information. 2-Hydroxy-5-nitrobenzonitrile. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. Methyl 2-chloro-5-nitrobenzoate. PubChem. Available from: [Link]

Sources

- 1. 2-Methyl-5-nitrobenzonitrile | C8H6N2O2 | CID 350143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , 95% , 64113-86-6 - CookeChem [cookechem.com]

- 3. CAS 939-83-3: 2-Methyl-5-nitrobenzonitrile | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. ICH Official web site : ICH [ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 12. scribd.com [scribd.com]

- 13. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 14. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]

- 15. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

- 18. pubs.acs.org [pubs.acs.org]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. ema.europa.eu [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

- 22. q1scientific.com [q1scientific.com]

A Comprehensive Technical Guide to the Safe Handling of 5-Methyl-2-nitrobenzonitrile

This guide provides an in-depth framework for the safe handling, storage, and emergency management of 5-Methyl-2-nitrobenzonitrile (CAS No: 64113-86-6), a compound utilized in various research and development applications. The protocols and information herein are synthesized from authoritative safety data sheets and chemical safety literature to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals who may work with this substance.

Compound Identification and Core Hazard Profile

This compound is an aromatic nitrile compound. Understanding its fundamental properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 64113-86-6 | [2][3][4] |

| Molecular Formula | C₈H₆N₂O₂ | [1][2][3][4] |

| Molecular Weight | 162.15 g/mol | [1][2][4][5] |

The primary operational risk associated with this compound stems from its toxicity profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard summary.

| GHS Classification | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning [6] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning [6] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning [6] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning [6][7] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning [6][7] |

These classifications mandate a stringent approach to exposure control. The compound is harmful via all primary routes of laboratory exposure—ingestion, skin contact, and inhalation—and can cause significant irritation to the skin and eyes.[6]

Prophylactic Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE protocols, is essential to minimize exposure risk.

Primary Engineering Controls: The Chemical Fume Hood

All manipulations of this compound, especially those involving the solid powder or solutions, must be conducted within a certified and properly functioning chemical fume hood.[8][9] The fume hood serves as the primary barrier, capturing dust and vapors at the source to prevent inhalation, which is a significant exposure risk.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is critical for safeguarding against incidental contact or unforeseen events.

-

Hand Protection : Disposable nitrile gloves are the standard for providing a barrier against incidental contact.[10][11] It is crucial to understand that thin nitrile gloves offer splash protection and are not intended for prolonged immersion.[11] Gloves must be inspected before use and disposed of immediately if contamination is suspected.[11][12] For tasks with higher splash risk, thicker gloves may be appropriate.[12]

-

Eye and Face Protection : Chemical splash goggles are mandatory.[13] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles to protect the entire face.[13]

-

Body Protection : A properly fastened laboratory coat must be worn to protect skin and personal clothing.[2][6]

-

Respiratory Protection : If work must be performed outside a fume hood where dust or aerosols could be generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[7]

The following diagram illustrates the logical workflow for routine handling, emphasizing the integration of safety measures at each step.

Caption: Workflow for Routine Safe Handling.

Standard Operating Procedures: Handling and Storage

Adherence to standardized procedures is critical for consistent and safe laboratory operations.

Safe Handling Protocol

-

Preparation : Before handling, ensure the work area inside the fume hood is clean and uncluttered. Protect the work surface with disposable plastic-backed absorbent paper.[12]

-

Aliquotting : When weighing the solid, use a spatula and perform the task slowly to prevent the generation of airborne dust.

-

Container Management : Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[6]

-

Hygiene : Do not eat, drink, or smoke in the laboratory.[6][8] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][7]

Storage Requirements

-

Location : Store the compound in a cool, dry, and well-ventilated area.[6][8][9]

-